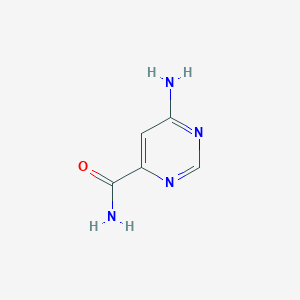

6-Aminopyrimidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

6-aminopyrimidine-4-carboxamide |

InChI |

InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |

InChI Key |

JLTSEIZANHBJML-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Development for 6 Aminopyrimidine 4 Carboxamide

Established and Novel Synthetic Pathways to 6-Aminopyrimidine-4-carboxamide

The synthesis of this compound and its derivatives can be achieved through several strategic routes, each with its own advantages. These pathways often involve either building the pyrimidine (B1678525) ring with the desired substituents already in place or performing functional group interconversions on a pre-existing pyrimidine core.

Multi-component Reaction (MCR) Approaches for Pyrimidine Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrimidines from simple starting materials in a single step. bohrium.comnih.gov While classical methods like the Bignelli and Pinner syntheses have long been used for pyrimidine core formation, modern MCRs provide rapid access to a wide diversity of substituted pyrimidines. nih.gov

One notable strategy involves a four-component reaction (3SM-4CR) for synthesizing pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) through a palladium-catalyzed oxidative process. nih.gov In this reaction, DMF uniquely serves as a dual synthon, providing both a one-carbon unit and the amide functionality. nih.gov Another approach uses a three-component condensation of 6-amino-1,3-dimethyluracil, an aldehyde, and 2-benzylisothiourea hydrochloride to produce pyrimido[4,5-d]pyrimidine (B13093195) derivatives in good yields under solvent-free conditions. researchgate.net Furthermore, a highly regioselective [2 + 2 + 2] cycloaddition catalyzed by triflic acid has been developed, combining two cyanamides and one ynamide to form the 2,4,6-triaminopyrimidine (B127396) core. rsc.org These MCRs highlight the potential for building the fundamental pyrimidine structure that is central to this compound.

Nucleophilic Substitution Reactions for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of halogenated pyrimidines. mdpi.com The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, facilitating the displacement of halide leaving groups. acs.orgmdpi.com This reactivity is fundamental to the synthesis of this compound from readily available starting materials.

A well-established route starts with a commercially available precursor like methyl 2,4-dichloropyrimidine-6-carboxylate. nih.gov The synthesis proceeds through a series of strategic steps:

Selective Amination : The 6-chloro group is selectively displaced by a nucleophilic amine, such as an N-methyl-1-phenylmethanamine, at low temperatures (e.g., 0 °C) in a solvent like tetrahydrofuran (B95107) (THF). This regioselectivity is crucial for the success of the synthesis. nih.gov

Reduction/Dehalogenation : The second chloro group at the C2 position can be removed via hydrogenation, often using a palladium on carbon (Pd/C) catalyst. nih.gov

Ester Hydrolysis : The methyl ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as methanol (B129727) or THF and water. nih.govresearchgate.net

This step-wise functionalization provides a key intermediate, 6-aminopyrimidine-4-carboxylic acid, which is ready for the final amide coupling step. nih.gov

Amide Coupling Strategies in this compound Synthesis

The final and critical step in forming the title compound is the creation of the amide bond between the 6-aminopyrimidine-4-carboxylic acid intermediate and an appropriate amine. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently. nih.govgrowingscience.com

For the synthesis of this compound derivatives, reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly effective. nih.govgrowingscience.com The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govgrowingscience.com Other common coupling systems include the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) and a base such as 4-Dimethylaminopyridine (DMAP). nih.gov The choice of reagent and conditions is often optimized to ensure high yields and purity of the final product. growingscience.com

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of polysubstituted pyrimidines. The ability to control the position of incoming substituents allows for the precise construction of desired isomers. In the context of this compound, regioselectivity is paramount during the nucleophilic substitution and cross-coupling steps.

The preferential reaction at the C4 and C6 positions of 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine (B138864) is a well-documented phenomenon. nih.govmdpi.com Computational studies have suggested this preference is based on calculated bond dissociation energies. nih.gov In the synthesis starting from methyl 2,4-dichloropyrimidine-6-carboxylate, the selective displacement of the 6-chloro group over the 2-chloro group by an amine is a key example of regiocontrol. nih.gov This selectivity can often be tuned by adjusting reaction conditions such as temperature and the choice of base. nih.gov For instance, in related systems, selective addition of thiols to dichloropyrido[3,2-d]pyrimidines could be directed to either the C2 or C8 position by changing the solvent and base. nih.gov

Catalytic Systems and Optimized Reaction Conditions for this compound Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the elaboration of heterocyclic cores, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi-res.com These methods allow for a single common intermediate to be diversified into a large library of related products. nih.gov

Application of Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling reaction is extensively used for the arylation and vinylation of halogenated pyrimidines. acs.orgmdpi.com This reaction typically involves the coupling of a halopyrimidine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.commdpi.com

A halogenated this compound intermediate can be further functionalized using this methodology. For example, a 2-chloro-6-aminopyrimidine-4-carboxamide derivative could be coupled with various boronic acids to introduce diverse substituents at the C2 position. The electron-deficient pyrimidine ring is generally more reactive in Suzuki couplings than analogous benzene (B151609) halides. acs.orgmdpi.com However, the reactivity of different halopyrimidines varies, with chloro-substrates often being preferred over more reactive bromo- or iodo-substrates to achieve better selectivity, while fluoro-pyrimidines are typically unreactive. acs.org

The optimization of Suzuki coupling reactions involves screening various components, as detailed in the table below.

| Component | Examples | Purpose/Notes | Citations |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), PdCl₂(PPh₃)₂ | The choice of palladium source and its ligands is critical for catalytic activity. Loadings can be as low as 0.1-5 mol%. | mdpi.commdpi.comacs.org |

| Ligand | PPh₃, P(o-tolyl)₃, Xantphos | Phosphine ligands stabilize the palladium center and influence reactivity and selectivity. | mdpi.commdpi.comacs.org |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ | The base activates the boronic acid and is crucial for the catalytic cycle. | mdpi.commdpi.comacs.org |

| Solvent | Dioxane, Toluene, Acetonitrile (ACN), THF, often with water | The solvent system can significantly impact reaction efficiency and yield. Biphasic systems are common. | mdpi.commdpi.comacs.org |

| Additives | n-Bu₄NCl, KCl | Phase-transfer agents or salts can sometimes accelerate the reaction. | acs.org |

Efficient synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates has been achieved through the direct Suzuki coupling of a chlorinated pyrimidine precursor with arylboronate esters, demonstrating the industrial applicability of this method. mdpi.comgoogle.com

Influence of Microwave Irradiation on Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.comchimia.ch This is attributed to the efficient and direct heating of the reaction mixture through dielectric heating, which results in a rapid temperature increase. chimia.ch In the synthesis of pyrimidine derivatives, microwave irradiation has been shown to be a cleaner and more efficient method. researchgate.netnanobioletters.com

For instance, the synthesis of certain pyrimidine derivatives using microwave irradiation at a power level of 160-450 Watts can be completed in as little as 2 to 12 minutes. researchgate.netnanobioletters.com This is a substantial improvement over conventional heating methods, which can take several hours. tandfonline.com The use of microwave technology can also lead to increased product yields, with some studies reporting an average increase of 15%. orientjchem.org

One specific application involves the Knoevenagel condensation followed by a Michael addition and cyclization to form the pyrimidine ring. researchgate.net Under microwave irradiation, this multi-step process can be performed efficiently in a one-pot synthesis. researchgate.net The reaction conditions, such as the temperature and duration of microwave exposure, are critical factors that influence the reaction's outcome. rsc.org For example, increasing the temperature from 160 °C to 180 °C under microwave conditions has been shown to improve the yield of certain imidazo[1,2-a]pyrimidinones from 50% to 84% within 20 minutes. rsc.org

It has been observed that combining microwave-assisted synthesis with solvent-free conditions or the use of eco-friendly solvents can further enhance the green credentials of the synthetic process. researchgate.nettandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | researchgate.nettandfonline.comorientjchem.org |

| Yield | Moderate to Good | Good to Excellent (often higher) | researchgate.netorientjchem.org |

| Conditions | Refluxing in solvents | Specific power levels and temperatures | researchgate.netrsc.org |

| Environmental Impact | Higher energy consumption, solvent use | Reduced energy, potential for solvent-free reactions | researchgate.nettandfonline.com |

Synthesis of Key Precursors and Advanced Intermediates for this compound Architectures

The synthesis of this compound and its derivatives often involves a multi-step approach starting from key precursors and proceeding through advanced intermediates. A common strategy begins with a chloro-heterocyclic-carboxylic acid, such as 6-chloropyrimidine-4-carboxylic acid. nih.gov

A typical synthetic route involves two primary steps: nih.gov

Amide Coupling: The carboxylic acid is coupled with a desired amine. This reaction is often facilitated by a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). nih.gov

Nucleophilic Substitution: The chloro group at the 6-position of the pyrimidine ring is then displaced by an amine. This nucleophilic aromatic substitution is typically carried out by heating the intermediate with the appropriate amine in a solvent like isopropanol (B130326) (i-PrOH) with a base like DIPEA. nih.gov

For example, to synthesize a library of 6-aminopyrimidine-4-carboxamides, 6-chloropyrimidine-4-carboxylic acid can be coupled with various anilines or other amino compounds to form intermediate amides. These intermediates are then reacted with a range of amines to displace the 6-chloro group, yielding the final products. nih.gov

Alternative precursors can also be employed. For instance, α,β-unsaturated ketones known as chalcones can be reacted with guanidine (B92328) nitrate (B79036) to form an aminopyrimidine intermediate. nanobioletters.com This aminopyrimidine can then be further functionalized. nanobioletters.com Another approach involves the use of α-aminoamidines which are cyclocondensed with saturated carbonyl derivatives. nih.gov

Considerations for Stereoselective Synthesis in this compound Chemistry

While the core of this compound itself is achiral, the introduction of chiral substituents on the pyrimidine ring or on the carboxamide side chain necessitates stereoselective synthetic methods to control the spatial arrangement of atoms. The stereochemistry of these derivatives can be crucial for their biological activity.

The primary strategies for achieving stereoselectivity in the synthesis of related chiral molecules, which can be adapted for this compound derivatives, include: nih.gov

Use of Chiral Precursors: Starting with a chiral building block, such as a chiral amine or a chiral carboxylic acid, can introduce a stereocenter into the final molecule. The inherent chirality of the precursor directs the formation of a specific stereoisomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to guide a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer or diastereomer over the other. This is a highly efficient method for generating chiral compounds.

In the context of pyrimidine synthesis, if a substituent introduced at the 4- or 6-position, or on the carboxamide nitrogen, is chiral, it is imperative to control the stereochemistry. For example, in the synthesis of α-aminophosphonates, the addition of phosphites to chiral imines is a common method to achieve diastereoselectivity. nih.gov The conformation of the chiral imine substrate plays a critical role in determining the stereochemical outcome of the reaction. nih.gov Similar principles can be applied to the synthesis of chiral this compound derivatives where a chiral amine is introduced.

Protecting Group Strategies and Deprotection Techniques in Pyrimidine Carboxamide Synthesis

In the multi-step synthesis of complex molecules like this compound derivatives, protecting groups are often essential to prevent unwanted side reactions at reactive functional groups. nih.gov The amino and carboxylic acid functionalities are particularly susceptible to side reactions and often require protection. libretexts.org

Amine Protection: The amino group of the pyrimidine ring or on a substituent can be protected to prevent it from reacting during subsequent synthetic steps. youtube.comyoutube.com Common protecting groups for amines include:

tert-Butyloxycarbonyl (Boc): This group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) and is typically removed under acidic conditions, such as with trifluoroacetic acid. libretexts.org

Fluorenylmethyloxycarbonyl (Fmoc): Introduced using fluorenylmethyloxycarbonyl chloride, the Fmoc group is stable to acidic conditions but can be removed with a mild base, often a solution of piperidine (B6355638) in DMF. libretexts.org

Sulfonamides: Amines can be converted to sulfonamides, which are stable to many reaction conditions. youtube.com Deprotection can be achieved using strong acid and heat or through dissolving metal reduction. youtube.com

Carboxylic Acid Protection: The carboxamide group in this compound is generally stable. However, if the synthesis starts from a carboxylic acid precursor, this group may need to be protected to avoid unwanted reactions. libretexts.org Common methods for protecting carboxylic acids include their conversion to:

Esters (e.g., methyl or benzyl (B1604629) esters): These are easily formed and can be removed by hydrolysis with aqueous base. libretexts.org Benzyl esters have the additional advantage of being removable by catalytic hydrogenolysis. libretexts.org

Table 2: Common Protecting Groups in Pyrimidine Carboxamide Synthesis

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acid (e.g., Trifluoroacetic acid) | libretexts.org |

| Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethyloxycarbonyl chloride | Base (e.g., Piperidine in DMF) | libretexts.org |

| Amine | Sulfonamide | Sulfonyl chloride | Acid/Heat or Reducing conditions | youtube.com |

| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Base hydrolysis | libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 6 Aminopyrimidine 4 Carboxamide

Nucleophilic Attack and Substitution Patterns on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The presence of an amino group at C6 and a carboxamide group at C4 in 6-aminopyrimidine-4-carboxamide significantly influences its reactivity towards nucleophiles. Leaving groups at these positions can be readily displaced by a variety of nucleophiles. bhu.ac.in The negative charge of the intermediate formed during these reactions is effectively delocalized over the two nitrogen atoms of the pyrimidine ring, which stabilizes the transition state and facilitates the substitution. bhu.ac.in

For instance, the synthesis of various 6-dialkylaminopyrimidine carboxamides often involves the nucleophilic displacement of a leaving group, such as a chloro group, at the 6-position by different amines. nih.govacs.org This reaction is a cornerstone in the generation of diverse compound libraries for drug discovery. nih.gov The general route often involves the initial coupling of a carboxylic acid with an amine, followed by the displacement of a 6-chloro group with another amine. nih.gov

Elucidation of the ANRORC Mechanism in Pyrimidine Nucleophilic Reactions

A particularly intriguing aspect of nucleophilic substitution on pyrimidines is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism provides an alternative pathway to the more common SNAr (aromatic nucleophilic substitution) mechanism and is especially prevalent in reactions involving strong nucleophiles like metal amides at low temperatures. wikipedia.org The ANRORC mechanism is crucial for explaining the formation of products that cannot be accounted for by a simple SNAr pathway or through an aryne intermediate. wikipedia.org

The key feature of the ANRORC mechanism is the initial addition of the nucleophile to the pyrimidine ring, followed by the cleavage of a C-N bond within the ring, leading to a ring-opened intermediate. Subsequent ring closure, with the expulsion of the leaving group, affords the final substituted product. wikipedia.org Isotope labeling studies have provided compelling evidence for this mechanism, demonstrating the scrambling of nitrogen atoms within the pyrimidine ring during the reaction. wikipedia.org This mechanism has been extensively studied in various pyrimidine systems and is a critical consideration in the synthesis and modification of pyrimidine-based compounds. rsc.orgacs.orgacs.org

Electrophilic Reactions and Functionalization at Amino and Ring Positions

While the pyrimidine ring itself is electron-deficient, the exocyclic amino group of this compound is a site of nucleophilicity and can readily react with electrophiles. Acylation, sulfonylation, and alkylation reactions can occur at this amino group. researchgate.net The conditions of the reaction and the nature of the electrophile determine the site of functionalization, which can also include the ring nitrogen atoms (N1 or N3). researchgate.net

Furthermore, the pyrimidine ring can be activated towards electrophilic attack by the introduction of electron-donating groups or through the formation of N-oxides. bhu.ac.in While direct electrophilic substitution on unactivated pyrimidines is generally difficult, pyrimidones (the tautomeric form of hydroxypyrimidines) are more susceptible to electrophilic attack. bhu.ac.in

Intramolecular and Intermolecular Cyclization Reactions Involving this compound Moieties

The bifunctional nature of this compound, possessing both an amino and a carboxamide group, makes it an excellent precursor for various cyclization reactions. These reactions can be either intramolecular, leading to fused heterocyclic systems, or intermolecular, resulting in the formation of larger, more complex structures.

For example, the condensation of aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. researchgate.net Three-component reactions involving an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) (a close relative of the aminopyrimidine core) can assemble substituted pyrimidines in a one-pot sequence that involves condensation, nucleophilic addition, and cyclization. acs.org

Oxidative and Reductive Transformations of the this compound Framework

The this compound scaffold can undergo both oxidative and reductive transformations, providing pathways to novel derivatives.

Oxidative reactions can lead to the formation of dimeric structures or introduce new functional groups. For instance, the oxidation of related aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite (B82951) has been shown to result in unusual oxidative dimerization, with the reaction mechanism being dependent on the solvent used. nih.gov The oxidation of N-arylcyanamides, which can be conceptually related to the amino group of the title compound, can be achieved using hydrogen peroxide in the presence of a catalyst. mdpi.com

Reductive transformations can also be employed to modify the pyrimidine ring or its substituents. For example, the reduction of dihydrotriazolopyrimidines, which can be synthesized from aminopyrimidine precursors, can be achieved selectively. researchgate.net

Reaction Kinetics and Thermodynamic Principles Governing this compound Transformations

The rates and outcomes of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. The reactivity of halopyrimidines in aminolysis, for example, has been studied to understand the relative rates of displacement of different halogens. In some cases, the bromopyrimidine is the most reactive, while the chloropyrimidine is the least, although the differences in rates may not be substantial. rsc.org

The stability of intermediates and transition states plays a crucial role in determining the reaction pathway. In nucleophilic substitutions, the ability of the pyrimidine ring to delocalize the negative charge of the Meisenheimer-like intermediate is a key factor. bhu.ac.in The ANRORC mechanism, with its ring-opened intermediate, represents an alternative energy landscape that can be more favorable under certain conditions. wikipedia.org

The table below summarizes some of the key reactions and conditions related to the chemical transformations of aminopyrimidine derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Ref |

| Nucleophilic Substitution | Amine, DIPEA, HATU, DMF, 25 °C | 6-Aminopyrimidine-4-carboxamides | nih.gov |

| Nucleophilic Substitution | Amine, i-PrOH, DIPEA, 100 °C | 6-Aminopyrimidine-4-carboxamides | nih.gov |

| ANRORC Reaction | Metal amide nucleophiles (e.g., sodium amide), ammonia (B1221849), low temperatures | Substituted aminopyrimidines | wikipedia.org |

| Amide Coupling | Amine, DIPEA, HATU, DMF | Carboxamides | acs.org |

| Hydrolysis | LiOH, THF/H₂O | Carboxylic acids | nih.gov |

| Cyclocondensation | 5,6-Diaminouracil, phenacyl bromides, DMF | Pteridines | mdpi.com |

Derivatization Strategies and Post Synthetic Modifications of 6 Aminopyrimidine 4 Carboxamide

Functionalization of the Amine and Carboxamide Groups for Enhanced Molecular Diversity

The presence of both an amine and a carboxamide group on the pyrimidine (B1678525) ring offers a rich platform for chemical modification, enabling the generation of diverse molecular libraries. nih.govresearchgate.net These functional groups serve as primary handles for introducing a wide array of substituents, thereby influencing the molecule's interaction with biological targets.

A common strategy involves the acylation or sulfonylation of the 6-amino group. For instance, coupling with various carboxylic acids or sulfonyl chlorides can introduce different lipophilic or polar moieties. Similarly, the carboxamide group can be modified through reactions such as N-alkylation or by serving as a precursor for the synthesis of other functional groups like nitriles or esters.

Research has demonstrated that modifications at these positions can significantly impact the biological activity of the resulting compounds. For example, in the development of antitubercular agents, systematic variations of the substituents on both the amine and carboxamide functionalities of the 6-aminopyrimidine-4-carboxamide scaffold have led to the identification of compounds with potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Impact |

| 6-Amino Group | Acyl Halides/Carboxylic Acids | Amide | Altered lipophilicity, hydrogen bonding capacity |

| 6-Amino Group | Sulfonyl Chlorides | Sulfonamide | Introduction of acidic character, modified polarity |

| 4-Carboxamide Nitrogen | Alkyl Halides | N-Alkyl Amide | Steric bulk, altered solubility |

| 4-Carboxamide Group | Dehydration | Nitrile | Change in electronic properties and geometry |

Chromatographic Derivatization Techniques for Analytical Characterization and Purity Assessment

Accurate analytical characterization and purity assessment are paramount in the development of any chemical entity. For polar compounds like this compound and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) can present challenges due to poor retention. scispace.comnih.gov Chromatographic derivatization addresses this issue by chemically modifying the analyte to improve its chromatographic behavior. scispace.commdpi.com

A widely used approach for derivatizing primary and secondary amines is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). scispace.commdpi.com This reagent reacts with the amino group of this compound to form a highly fluorescent and UV-active derivative. This not only enhances retention on RP-HPLC columns but also significantly improves detection sensitivity. mdpi.com

Another technique involves the use of reagents like diethyl ethoxymethylenemalonate (DEEMM), which can derivatize amino compounds for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method allows for the targeted analysis of all compounds in a sample that have undergone derivatization. nih.gov

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino Group | RP-HPLC with UV/Fluorescence Detection | Increased retention, enhanced sensitivity. mdpi.com |

| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Group | LC-MS/MS | Targeted analysis of derivatized compounds. nih.gov |

| 4-Iodobenzoyl chloride | Amino and Hydroxyl Groups | HPLC-ICP-MS | Introduction of an ICP-MS accessible element for quantitative profiling. rsc.org |

Introduction of Spectroscopic Tags and Probes for Advanced Detection Methods

To facilitate the study of molecular interactions and for advanced detection methodologies, spectroscopic tags and probes can be incorporated into the this compound scaffold. These modifications allow for the visualization and quantification of the compound in various assays.

Fluorescent tags are particularly useful for this purpose. By attaching a fluorophore to the core structure, researchers can track the molecule's localization within cells or monitor its binding to a target protein using techniques like fluorescence microscopy or fluorescence polarization. The choice of fluorophore can be tailored based on the desired excitation and emission wavelengths for the specific application.

Furthermore, the introduction of isotopically labeled atoms (e.g., ¹³C, ¹⁵N) can serve as spectroscopic probes for nuclear magnetic resonance (NMR) studies, providing detailed information about the molecule's structure and dynamics. For mass spectrometry-based applications, the incorporation of heavy isotopes can be used for quantitative analysis through isotopic dilution methods.

Peripheral Substituent Modification and Scaffold Diversification Strategies

Beyond direct functionalization of the amine and carboxamide groups, diversification of the this compound scaffold can be achieved by modifying peripheral substituents or by altering the core pyrimidine ring itself. These strategies aim to explore a broader chemical space and to fine-tune the molecule's properties.

One approach involves the introduction of substituents at other available positions on the pyrimidine ring, such as the C2 or C5 positions. This can be accomplished through various synthetic methodologies, including cross-coupling reactions or nucleophilic aromatic substitution, depending on the starting materials.

Scaffold hopping is a more advanced strategy where the pyrimidine core is replaced with other heterocyclic systems that mimic its spatial arrangement and electronic properties. For instance, pyrazolopyrimidine or other related bicyclic systems can be explored as alternative scaffolds. This can lead to the discovery of novel chemical series with improved potency, selectivity, or pharmacokinetic profiles. nih.govchemrxiv.org Research into kinase inhibitors has shown that splitting the 4-aminopyrimidine (B60600) ring to yield a 5-amino-1H-pyrazole-4-carboxamide scaffold can lead to potent new compounds. nih.gov

| Diversification Strategy | Description | Example | Goal |

| Peripheral Substitution | Introduction of functional groups at other positions of the pyrimidine ring. | Halogenation at C5 followed by cross-coupling. | Fine-tuning of electronic and steric properties. |

| Scaffold Hopping | Replacement of the pyrimidine core with a different heterocyclic system. | Synthesis of 4-aminopyrazolopyrimidine analogues. nih.gov | Discovery of novel intellectual property, improved drug-like properties. nih.govchemrxiv.org |

| Ring Modification | Alteration of the pyrimidine ring itself. | Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide. nih.gov | Optimization of aromatic character and coplanarity. nih.gov |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 6 Aminopyrimidine 4 Carboxamide

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy explores the molecular vibrations of a compound when it interacts with electromagnetic radiation. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide valuable, often complementary, information about the functional groups present in a molecule.

In the FT-IR spectrum of 6-Aminopyrimidine-4-carboxamide, characteristic absorption bands corresponding to its distinct functional groups are expected. The amino (-NH₂) group typically exhibits asymmetric and symmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The carboxamide group is identifiable by the strong carbonyl (C=O) stretching vibration, usually appearing around 1680-1650 cm⁻¹, and the N-H bending vibrations. The pyrimidine (B1678525) ring itself gives rise to a series of complex vibrations, including C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region, as well as in-plane and out-of-plane ring deformation modes at lower wavenumbers. ijera.comnih.govnih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar and symmetric bonds. For this compound, the symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum than in the FT-IR spectrum. ijera.comnih.govnih.gov

Interactive Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium-Strong | Weak |

| Amide (-CONH₂) | N-H Stretch | ~3350, ~3180 | Medium | Weak |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1650 | Strong | Medium |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1590 | Medium | Weak |

| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1400 | Medium-Strong | Strong |

| Pyrimidine Ring | Ring Breathing/Deformation | 1000 - 600 | Medium | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The two protons on the pyrimidine ring (at the C2 and C5 positions) will appear as singlets in the aromatic region of the spectrum. The protons of the primary amine (-NH₂) at the C6 position and the carboxamide (-CONH₂) protons typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts of these protons can be influenced by solvent, concentration, and temperature. researchgate.netnanobioletters.com

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, five distinct signals are anticipated, one for each unique carbon atom. The carbonyl carbon of the carboxamide group is characteristically found at the most downfield position (typically >160 ppm). The four carbons of the pyrimidine ring (C2, C4, C5, and C6) will have chemical shifts determined by their electronic environment, specifically the influence of the attached nitrogen atoms and functional groups. researchgate.neteg.net

Interactive Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | H2 | ~8.5 - 8.8 | Singlet | Proton on pyrimidine ring |

| ¹H NMR | H5 | ~7.8 - 8.2 | Singlet | Proton on pyrimidine ring |

| ¹H NMR | 6-NH₂ | Broad | Singlet | Exchangeable with D₂O |

| ¹H NMR | 4-CONH₂ | Broad | Singlet | Exchangeable with D₂O |

| ¹³C NMR | C=O | >165 | - | Carboxamide carbonyl carbon |

| ¹³C NMR | C2, C4, C6 | 150 - 165 | - | Carbons adjacent to ring nitrogens |

| ¹³C NMR | C5 | 105 - 115 | - | Carbon between two CH groups (in related structures) |

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR experiments are often required for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, although in this specific molecule with uncoupled ring protons, its utility is more for derivative analysis.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the ¹H signals for H2 and H5 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the H5 proton would show a correlation to the C4 and C6 carbons, and the amide protons would show correlations to the C4 carbon and the carbonyl carbon, unequivocally confirming the placement of the carboxamide group. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about the molecule's structure. iosrjournals.orgresearchgate.net For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Common fragmentation pathways could involve the loss of the carboxamide group (•CONH₂) or ammonia (B1221849) (NH₃) from the amino group.

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, HRMS would be used to confirm its elemental composition of C₅H₆N₄O.

Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆N₄O |

| Nominal Mass | 138 |

| Calculated Exact Mass [M+H]⁺ | 139.06144 |

| Method of Confirmation | Comparison of measured exact mass with the calculated theoretical value. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure and extent of conjugation in a molecule. The pyrimidine ring in this compound is a π-deficient system. nih.gov The presence of the amino and carboxamide substituents, which can act as auxochromes, influences the electronic transitions and, consequently, the UV-Vis absorption spectrum.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In this compound, the relevant transitions are typically π → π* and n → π. The π → π transitions, which are usually of high intensity, arise from the conjugated pyrimidine ring system. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen and oxygen atoms.

The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the ground and excited states. The extent of conjugation in the molecule plays a crucial role; a more extended conjugated system generally results in a bathochromic (red) shift to longer wavelengths. The solvent in which the spectrum is recorded can also influence the λmax due to solute-solvent interactions. Studies on related pyrimidine derivatives have shown that variations in substituents on the pyrimidine ring can be used to tune the photoluminescent properties. nih.govacs.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| Solvent | Ethanol |

| λmax 1 (π → π) | ~230 - 250 nm |

| λmax 2 (n → π) | ~280 - 320 nm |

| Molar Absorptivity (ε) | High for π → π* transition |

Note: The data presented in this table is based on the analysis of similar pyrimidine structures and is for illustrative purposes. Experimental verification is required for precise values.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique atomic arrangement, which gives rise to a characteristic X-ray diffraction pattern. This pattern serves as a fingerprint for the identification of the crystalline form.

In an XRPD experiment, a powdered sample of this compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of the sample at specific angles (2θ) that are determined by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

The resulting XRPD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are unique to a specific crystalline phase. Therefore, XRPD can be used to:

Identify the crystalline form of this compound.

Determine the purity of a crystalline sample.

Distinguish between different polymorphic forms, which may have different physical properties.

Monitor phase transformations.

The crystal structures of related aminoimidazole-4-carboxamide derivatives have been successfully determined using X-ray crystallography, highlighting the utility of diffraction methods in elucidating the three-dimensional arrangement of atoms in such molecules. nih.gov

Table 3: Representative X-ray Powder Diffraction (XRPD) Data for a Crystalline Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 70 |

| 25.8 | 3.45 | 85 |

| 28.3 | 3.15 | 60 |

Note: This table provides a representative set of XRPD peaks for a hypothetical crystalline form of this compound for illustrative purposes. The actual diffraction pattern will depend on the specific crystalline phase.

Computational and Theoretical Chemistry Studies of 6 Aminopyrimidine 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Optimized Molecular Geometry and Vibrational Frequency Analysis

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict bond lengths and angles.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative (Data is representative and not specific to 6-Aminopyrimidine-4-carboxamide)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.37 | |

| C6-C5 | 1.40 | |

| C5-C4 | 1.41 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.35 | |

| C4-C(O) | 1.50 | |

| C(O)-N(H2) | 1.35 | |

| C6-N(H2) | 1.36 | |

| Bond Angle (°) | N1-C2-N3 | 128.5 |

| C2-N3-C4 | 115.5 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.0 | |

| C5-C6-N1 | 123.0 | |

| C6-N1-C2 | 114.0 |

Table 2: Illustrative Vibrational Frequencies for a Pyrimidine Derivative (Data is representative and not specific to this compound)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3450 | NH₂ asymmetric stretching |

| 3350 | NH₂ symmetric stretching |

| 1680 | C=O stretching |

| 1600 | Pyrimidine ring stretching |

| 1550 | NH₂ scissoring |

| 1450 | C-N stretching |

| 1200 | C-H in-plane bending |

| 850 | Ring breathing mode |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Data is representative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino and carboxamide groups would exhibit positive potential.

Quantum Chemical Topology and Chemical Bond Analysis

To gain a deeper understanding of the nature of chemical bonds and intermolecular interactions, more advanced computational techniques are employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis allows for the characterization of bond types (covalent, ionic, hydrogen bonds) through the properties at the bond critical points (BCPs). Key parameters at a BCP include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

For covalent bonds, ρ is high and ∇²ρ is negative. For closed-shell interactions like hydrogen bonds, ρ is low and ∇²ρ is positive. The sign of H(r) can further distinguish the nature of the interaction.

Table 4: Illustrative QTAIM Parameters for Bonds in a Pyrimidine Derivative (Data is representative and not specific to this compound)

| Bond | ρ (au) | ∇²ρ (au) | H(r) (au) |

|---|---|---|---|

| C=O | 0.45 | -0.50 | -0.30 |

| C-NH₂ | 0.25 | 0.10 | 0.01 |

| N-H···O (H-bond) | 0.02 | 0.08 | 0.005 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for studying charge delocalization and hyperconjugative interactions. The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

In this compound, NBO analysis would reveal the hybridization of the atoms and the extent of π-electron delocalization within the pyrimidine ring. It would also quantify the stabilizing interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Pyrimidine Derivative (Data is representative and not specific to this compound)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 25.5 |

| LP(1) N3 | π*(C4-C5) | 18.2 |

| π(C5-C6) | π*(C2-N3) | 15.8 |

| LP(2) O | σ*(C4-C(O)) | 5.1 |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method derived from Density Functional Theory (DFT) used to identify and visualize non-covalent interactions (NCIs) within and between molecules. rsc.org This technique analyzes the relationship between electron density (ρ) and its gradient (∇ρ) to distinguish different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and steric repulsion. rsc.org

The analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This results in distinct low-density, low-gradient spikes that characterize non-covalent interactions. rsc.org

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weaker electron density signatures.

Steric Repulsion: Identified in regions of strong steric clash, often within ring structures.

In studies of related N-(pyrimidyl)-ω-amino acids, RDG analysis has been instrumental in rationalizing the complex hydrogen-bonding networks and other non-covalent interactions that dictate their supramolecular structures in the solid state. rsc.org This tool allows researchers to visualize the specific atoms involved in these interactions, providing a deeper understanding of the forces that govern molecular assembly.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the study of complex biological systems that are often difficult to investigate experimentally. mdpi.com These techniques are particularly relevant for pyrimidine carboxamide derivatives, which are often designed to interact with specific biological targets. nih.govresearchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex. uran.ua The primary goal of docking is to predict the binding mode and affinity of the ligand. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. uran.uauran.ua

For pyrimidine-containing compounds, docking studies have successfully predicted binding modes and identified key interactions. For instance, in studies of related aminopyrimidine derivatives, docking simulations have revealed crucial hydrogen bond interactions with key amino acid residues like Asn140 and Cys136 in the active sites of target enzymes. mdpi.com Hydrophobic interactions with residues such as Tyr97 and Pro82 have also been shown to be critical for binding. mdpi.com

| Compound Class | Biological Target | Key Interactions Observed in Docking | Source |

|---|---|---|---|

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | Hydrogen bonding with Asn140 and Cys136; Hydrophobic interactions with Tyr97 and Pro82. | mdpi.com |

| Thieno[2,3-d]pyrimidine-4-carboxamides | TrmD enzyme (Pseudomonas aeruginosa) | Revealed potential for antimicrobial activity by predicting binding to the enzyme. | uran.uauran.ua |

| 6-hydroxybenzothiazole-2-carboxamides | Monoamine Oxidase B (MAO-B) | Identified binding modes and key interactions, guiding the design of new inhibitors. | nih.gov |

Molecular dynamics (MD) is a powerful simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational flexibility of molecules and the stability of ligand-receptor complexes. mdpi.com This method is crucial for verifying the results of molecular docking, as it can assess whether the predicted binding pose is stable in a dynamic, solvated environment. nih.gov

Applications of MD simulations in the context of drug-like molecules include:

Conformational Analysis: Exploring the range of possible three-dimensional structures a molecule can adopt. mdpi.com

Binding Stability: Evaluating the stability of a ligand in a protein's binding pocket over a period of nanoseconds or longer. nih.gov

Solvent Effects: Explicitly modeling the role of water molecules in mediating and stabilizing ligand-protein interactions. nih.gov

MD simulations of related carboxamide derivatives have been used to confirm that the ligand remains stably bound to its target receptor, with fluctuations in the root-mean-square deviation (RMSD) indicating conformational stability. nih.gov

Free Energy Perturbation (FEP) is a rigorous and computationally demanding method based on statistical mechanics used to calculate free energy differences between two states, such as the binding of two different ligands to a protein. wikipedia.org Introduced by Robert W. Zwanzig in 1954, FEP is a valuable tool in drug discovery for accurately predicting the relative binding affinities of closely related compounds (a congeneric series). wikipedia.orgcresset-group.com

The method relies on the Zwanzig equation, which relates the free energy difference (ΔF) between two states (A and B) to an ensemble average of the potential energy difference between them. wikipedia.org In practice, the transformation from ligand A to ligand B is performed through a series of non-physical, "alchemical" intermediate steps, known as lambda (λ) windows. cresset-group.com This gradual transformation is necessary for the calculation to converge properly. wikipedia.org

FEP has several key applications and considerations:

Lead Optimization: It can guide the chemical modification of a lead compound by predicting whether a proposed change will improve binding affinity, thus saving significant time and resources on synthesis and testing. cresset-group.comvu.nl

Computational Cost: FEP calculations are computationally intensive, but advances in GPU computing have made them more accessible. cresset-group.comchemrxiv.org

Sampling Challenges: A major challenge is ensuring adequate sampling of all relevant molecular conformations, especially for flexible ligands or proteins. vu.nlnih.gov Techniques like Replica-Exchange with Solute Tempering (REST) can be coupled with FEP to enhance conformational sampling. nih.gov

Given that this compound belongs to a chemical class that has been the subject of hit-to-lead optimization campaigns, FEP methods are highly relevant for systematically exploring its structure-activity relationship. nih.govnih.gov

Prediction of Fundamental Chemical Reactivity Descriptors

Fundamental chemical reactivity descriptors can be calculated using methods derived from Density Functional Theory (DFT). These descriptors help in understanding the intrinsic electronic properties and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are central to the frontier molecular orbital theory. acs.org

From the HOMO and LUMO energy values, several key reactivity indices can be derived to quantify aspects of a molecule's reactivity. acs.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity Index (ω): This index quantifies the propensity of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment.

While specific calculated values for this compound are not available in the provided search results, the methodology is well-established from studies on related heterocyclic compounds like diaminopyrimidine derivatives. acs.org

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The approximate energy required to remove an electron from the HOMO. |

| Electron Affinity (A) | A ≈ -ELUMO | The approximate energy released when an electron is added to the LUMO. |

| Electronegativity (χ) | χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Half the energy of the HOMO-LUMO gap. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Intramolecular Interaction Dynamics

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C6-NH2 bond (connecting the amino group to the pyrimidine ring) and the C4-C(O)NH2 bond (connecting the carboxamide group to the ring). Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers that separate them. libretexts.orgwikipedia.org

A potential energy surface is a conceptual tool that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between these conformers. The analysis of the PES for this compound would reveal the preferred orientations of the amino and carboxamide substituents relative to the pyrimidine ring.

Rotational Barriers and Conformational Stability

The rotation of substituent groups on an aromatic ring is not free and is hindered by energy barriers. These barriers arise from a combination of steric hindrance and electronic effects, such as the disruption of π-conjugation between the substituent and the ring.

Amino Group Rotation: The rotation of an amino group attached to a pyrimidine ring has been studied computationally. For 2-aminopyrimidine, a closely related structure, theoretical calculations have identified distinct energy barriers for the rotation of the -NH2 group. uisek.edu.ec The transition states typically involve the N-H bonds moving out of the plane of the aromatic ring. One pathway involves the hydrogens pointing toward the nearest ring heteroatom. uisek.edu.ec A similar analysis for this compound would be crucial to understand the dynamics of this group. The presence of the carboxamide group at the 4-position would likely influence the rotational profile of the amino group through electronic push-pull effects and potential direct interactions.

Carboxamide Group Rotation: The C(O)-N bond of the carboxamide group itself has a significant partial double bond character due to resonance, leading to a high rotational barrier and enforcing planarity of the amide group. nih.gov The rotation of the entire carboxamide group relative to the pyrimidine ring (around the C4-C bond) is also a key conformational determinant. Studies on analogous aromatic amides show that the barrier to this rotation is influenced by the electronic nature of the ring and the potential for intramolecular interactions. dntb.gov.uamdpi.com

Intramolecular Interaction Dynamics

The specific arrangement of a hydrogen bond donor (the 6-amino group) and a hydrogen bond acceptor (the 4-carboxamide group) in this compound strongly suggests the formation of a stable intramolecular hydrogen bond.

This interaction, specifically a N−H···O or N−H···N hydrogen bond, would likely involve one of the hydrogen atoms of the 6-amino group and either the carbonyl oxygen or the amide nitrogen of the carboxamide group. The formation of a pseudo-six-membered ring is highly probable, a motif known to be particularly stable. acs.orgrsc.org Such an interaction would have several significant consequences:

Planarity: The intramolecular hydrogen bond would rigidly hold the two substituents, enforcing a planar conformation for the entire molecule. This planarity enhances π-electron delocalization across the system.

Conformational Locking: The energy penalty required to break this internal hydrogen bond would create a deep minimum on the potential energy surface, effectively "locking" the molecule into a single, dominant conformation. nih.gov

Modulation of Properties: The formation of an intramolecular hydrogen bond can mask the polar groups, a strategy used in medicinal chemistry to potentially increase cell membrane permeability without compromising binding to a target protein. acs.orgnih.gov

The strength of this interaction can be quantified using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which characterize the nature and energetics of non-covalent interactions. nih.gov

The table below presents data from a computational study on 2-aminopyrimidine, a core fragment of the target molecule, to illustrate the typical energy barriers associated with amino group rotation on a pyrimidine ring.

| Computational Method | Lowest Energy Barrier (TS1) | Highest Energy Barrier (TS2) |

|---|---|---|

| B3LYP/6-311++G(2d,2p) | 7.71 | 7.71 |

| MP2/6-311++G(2d,2p) | 8.13 | 8.13 |

| CCSD(T)/6-311++G(2d,2p) | 7.92 | 7.92 |

Strategic Utility of 6 Aminopyrimidine 4 Carboxamide As a Synthetic Intermediate

Precursor to Fused Polycyclic Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines)

6-Aminopyrimidine-4-carboxamide serves as a valuable starting material for the synthesis of various fused polycyclic heterocyclic systems, which are significant in medicinal chemistry. Two prominent examples are pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.

The synthesis of pyrimido[4,5-d]pyrimidines often involves the cyclocondensation of 6-aminopyrimidine derivatives. For instance, the reaction of 4-aminopyrimidine-5-carboxamides can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. rsc.org Different synthetic routes have been developed, including multicomponent condensation reactions and regioselective one-pot syntheses, sometimes under microwave irradiation to improve efficiency. rsc.org These methods aim to overcome challenges such as the use of inaccessible starting materials or harsh reaction conditions. rsc.org The resulting pyrimido[4,5-d]pyrimidine derivatives have shown potential as tyrosine kinase receptors and are involved in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate. rsc.org

Similarly, 6-aminopyrimidine derivatives are precursors to pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are of interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis can be achieved through various strategies, including the annelation of a pyrrole (B145914) ring onto the pyrimidine (B1678525) core. nuph.edu.ua For example, a common approach involves the reaction of a 6-aminopyrimidine derivative with a suitable three-carbon synthon. chemicalbook.com The resulting pyrrolo[2,3-d]pyrimidine scaffold is a core component in a number of biologically active molecules. nih.govnih.gov

Building Block for the Assembly of Substituted Pyrimidine Derivatives with Diverse Functionalities

The inherent reactivity of the amino and carboxamide groups, along with the nitrogen atoms in the pyrimidine ring, makes this compound a versatile building block for creating a wide array of substituted pyrimidine derivatives. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce various substituents. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or used in coupling reactions.

For instance, the amino group can react with aldehydes or ketones to form Schiff bases, which can then be further modified. mdpi.com It can also participate in cyclization reactions to form fused heterocyclic systems. The carboxamide moiety can be transformed into a nitrile group, which is a versatile functional group for further synthetic manipulations.

The pyrimidine ring itself can undergo electrophilic substitution reactions, although the presence of the amino group directs the substitution to specific positions. This allows for the regioselective introduction of various functional groups, further expanding the diversity of accessible derivatives. The strategic manipulation of these functional groups allows for the synthesis of pyrimidine derivatives with tailored electronic and steric properties, which is crucial for their application in various fields, including materials science and medicinal chemistry.

Design and Synthesis of Complex Molecular Architectures Utilizing the this compound Core

The this compound core provides a rigid and predictable platform for the construction of complex and three-dimensional molecular architectures. The functional groups on the pyrimidine ring serve as anchor points for the attachment of various molecular fragments, allowing for the systematic assembly of intricate structures.

One approach involves using the amino and carboxamide groups as handles for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient and allows for the rapid generation of molecular diversity. For example, a one-pot, three-component reaction involving a 6-aminopyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of complex fused heterocyclic systems. researchgate.net

Another strategy involves the use of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach aryl or heteroaryl groups to the pyrimidine core. nuph.edu.ua This allows for the construction of extended π-systems and the exploration of the chemical space around the pyrimidine scaffold. The combination of these synthetic methodologies enables the design and synthesis of molecules with specific shapes and functionalities, which are essential for applications in areas such as supramolecular chemistry and drug discovery.

Methodologies for Scaffold Diversification and Library Generation

The this compound scaffold is well-suited for the generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening to identify new drug candidates or probes for biological systems. Several methodologies have been developed to efficiently diversify this scaffold.

One common approach is parallel synthesis, where a common intermediate is treated with a variety of reagents in separate reaction vessels to generate a library of related products. For example, the amino group of this compound can be acylated with a diverse set of carboxylic acids to produce a library of N-acylated derivatives. Similarly, the carboxamide can be reacted with a range of amines to generate a library of different amides. nih.gov

Another powerful technique is diversity-oriented synthesis (DOS), which aims to generate a collection of compounds with a high degree of structural diversity. This can be achieved by employing a series of branching and cyclization reactions starting from the this compound core. The goal is to explore a wide range of chemical space and produce molecules with novel and unpredictable structures.

These library generation strategies, combined with efficient purification and characterization techniques, allow for the rapid exploration of the structure-activity relationships of this compound derivatives.

Role in the Development of Advanced Chemical Scaffolds for Research Applications

The this compound moiety is a key component in the development of advanced chemical scaffolds with applications in various areas of chemical and biological research. Its ability to form multiple hydrogen bonds and participate in π-stacking interactions makes it an attractive scaffold for the design of molecules that can bind to biological targets such as enzymes and receptors.

For example, derivatives of this compound have been investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling pathways. nih.gov The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase enzyme. nih.gov By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the binding affinity and selectivity of these inhibitors.

Furthermore, the fluorescent properties of some pyrimidine derivatives make them useful as probes for biological imaging. nih.gov The ability to attach different fluorophores to the this compound scaffold allows for the development of customized probes for specific applications. The versatility of this scaffold ensures its continued importance in the development of new tools and technologies for chemical and biological research.

Q & A

Q. What are the recommended synthetic routes for 6-Aminopyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine precursors (e.g., 6-chloro derivatives) can react with ammonia or amines under controlled conditions . Optimization includes:

- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions to improve yield.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Reactions often proceed at 80–120°C, monitored via TLC or HPLC for intermediate stability .

Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloro-pyrimidine | Pd(OAc)₂ | DMF | 78 | |

| 4-Carboxamide derivative | NH₃ (g) | EtOH | 65 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/FTIR : Assign peaks for amine (-NH₂) and carboxamide (-CONH₂) groups. For example, the NH₂ stretch in IR appears at ~3400 cm⁻¹ .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions in the carboxamide moiety) to confirm tautomeric forms .

- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 153.064 for C₅H₆N₄O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data often arise from assay variability or structural impurities. Mitigation strategies include:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding degradation products .

- Dose-response standardization : Compare IC₅₀ values across studies using unified protocols (e.g., fixed incubation times in enzyme assays) .

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) to identify trends in structure-activity relationships (SAR) .

Q. How should researchers design SAR studies for this compound analogs targeting anticancer activity?

- Methodological Answer : Focus on systematic modifications to the pyrimidine core and carboxamide side chain:

- Core substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 to enhance DNA intercalation .

- Side-chain diversification : Replace -CONH₂ with urea or thiourea moieties to modulate solubility and target affinity .

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding to topoisomerase II .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Integrate density functional theory (DFT) and cheminformatics databases:

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

- Reaxys/PubChem : Mine reaction pathways for analogous pyrimidine derivatives to infer plausible mechanisms .

- Machine learning : Train models on kinetic data (e.g., rate constants) to predict optimal conditions for regioselective functionalization .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for this compound?

- Methodological Answer : Environmental factors (pH, temperature) critically influence degradation pathways:

- pH-dependent hydrolysis : Under acidic conditions (pH < 3), the carboxamide group hydrolyzes to carboxylic acid, while neutral/alkaline conditions favor pyrimidine ring oxidation .

- Accelerated stability testing : Use forced degradation (e.g., 40°C/75% RH) with LC-MS to identify major degradants and establish shelf-life criteria .

Experimental Design Considerations

Q. What controls are essential when evaluating enzyme inhibition by this compound analogs?

- Methodological Answer : Include:

- Positive/Negative controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate assay sensitivity .

- Time-resolved kinetics : Monitor inhibition reversibility via pre-incubation with enzymes to distinguish competitive vs. non-competitive mechanisms .

- Cellular toxicity assays : Pair enzymatic assays with MTT/WST-1 tests to exclude nonspecific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.